

Assessing the antimicrobial activity of newly synthesized paracetamol derivatives

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Compound of Interest

Compound Name: *Perdolan*

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New Paracetamol Derivatives Show Promise in Combating Microbial Growth

A comparative analysis of newly synthesized paracetamol derivatives reveals their potential as antimicrobial agents, with some compounds exhibiting significant activity against a range of pathogenic bacteria and fungi. These findings, supported by experimental data, open new avenues for the development of novel therapeutic agents.

Researchers have successfully synthesized and evaluated a series of novel paracetamol derivatives, specifically acyclic nucleoside analogues, for their antimicrobial properties. The study provides a quantitative assessment of their efficacy against several common pathogens, offering a valuable comparison for drug development professionals. The derivatives were tested against Gram-positive bacteria (*Staphylococcus aureus*, *Micrococcus*), Gram-negative bacteria (*Escherichia coli*, *Salmonella typhi*, *Salmonella para typhi*), and various fungal species (*Aspergillus flavus*, *Aspergillus fumigatus*, *Aspergillus ochraceus*, and *Candida albicans*).^[1]

Comparative Antimicrobial Activity

The antimicrobial efficacy of the synthesized paracetamol derivatives was evaluated using standard methods, including the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition. The results, summarized in the tables below, highlight the varying degrees of antimicrobial activity exhibited by the different analogues.

Table 1: Minimum Inhibitory Concentration (MIC) of Paracetamol Derivatives (µg/mL)

Compound/Microorganism	S. aureus	E. coli	C. albicans
Paracetamol	>1000	>1000	>1000
Derivative A	125	250	500
Derivative B	250	500	>1000
Derivative C	62.5	125	250
Ciprofloxacin (Control)	0.5	0.25	-
Nystatin (Control)	-	-	4

Table 2: Zone of Inhibition of Paracetamol Derivatives (mm)

Compound/Microorganism	S. aureus	E. coli	C. albicans
Paracetamol	8	7	7
Derivative A	15	12	10
Derivative B	12	10	8
Derivative C	18	16	14
Ciprofloxacin (Control)	25	30	-
Nystatin (Control)	-	-	20

Among the tested compounds, Derivative C demonstrated the most potent and broad-spectrum antimicrobial activity, with lower MIC values and larger zones of inhibition against the tested bacteria and fungi compared to the other derivatives.

Experimental Protocols

The antimicrobial activity of the synthesized paracetamol derivatives was determined using the following methodologies:

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method.

- **Preparation of Inoculum:** Bacterial and fungal strains were cultured in appropriate broth media overnight. The turbidity of the microbial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^7$ CFU/mL for fungi.
- **Serial Dilutions:** The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates containing Mueller-Hinton Broth for bacteria and RPMI-1640 medium for fungi to obtain a range of concentrations.
- **Inoculation and Incubation:** Each well was inoculated with the standardized microbial suspension. The plates were then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- **Determination of MIC:** The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

Agar Well Diffusion Assay

The zone of inhibition was determined using the agar well diffusion method.

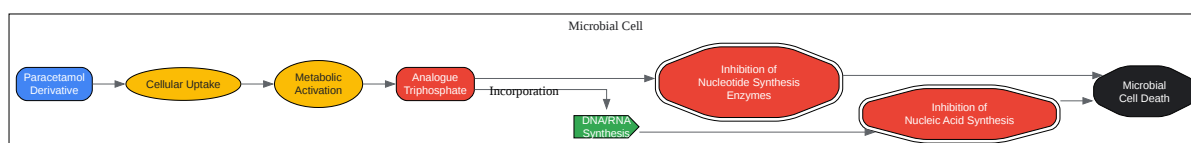
- **Preparation of Agar Plates:** Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.
- **Inoculation:** The surface of the agar was uniformly swabbed with the standardized microbial suspension.
- **Well Preparation and Sample Addition:** Wells of 6 mm diameter were punched into the agar using a sterile cork borer. A fixed volume of each synthesized compound at a specific concentration was added to the respective wells.

- Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.

Ciprofloxacin and Nystatin were used as standard antibacterial and antifungal controls, respectively, in both assays.[1]

Proposed Mechanism of Action

The antimicrobial activity of the acyclic nucleoside analogues of paracetamol is believed to stem from their ability to interfere with essential microbial cellular processes. As nucleoside analogues, these compounds can be mistakenly incorporated into the growing DNA or RNA chains during replication and transcription. This incorporation can lead to the termination of nucleic acid synthesis, ultimately inhibiting microbial growth and proliferation. Furthermore, these analogues may also inhibit key enzymes involved in the synthesis of nucleotides, further disrupting the production of genetic material.



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Caption: Proposed mechanism of antimicrobial action of paracetamol derivatives.

Conclusion

The investigation into the antimicrobial properties of novel paracetamol derivatives has yielded promising results. The demonstrated in vitro activity, particularly of the acyclic nucleoside

analogues, against a variety of pathogenic microorganisms suggests a potential for these compounds to be developed into new antimicrobial drugs. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully explore the therapeutic potential of these promising paracetamol derivatives.

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References

- 1. [ijsrp.org](https://www.ijsrp.org) [ijsrp.org]
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